molecular formula C9H12N2 B1593855 1,2,3,4-Tetrahydroquinolin-8-amine CAS No. 54012-92-9

1,2,3,4-Tetrahydroquinolin-8-amine

Cat. No. B1593855
CAS RN: 54012-92-9
M. Wt: 148.2 g/mol
InChI Key: LILSBXJJIIFDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinolin-8-amine is a chemical compound with the CAS Number: 54012-92-9 . It has a molecular weight of 148.21 and its IUPAC name is 1,2,3,4-tetrahydro-8-quinolinamine .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs has been a subject of interest in the scientific community . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinolin-8-amine is represented by the linear formula C9H12N2 . The InChI key for this compound is LILSBXJJIIFDGR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-8-amine is a viscous liquid . It has a boiling point of 145°C at 760 mmHg . The compound should be stored at a temperature of 4°C and protected from light .

Scientific Research Applications

Chemical Synthesis

1,2,3,4-Tetrahydroquinolin-8-amine is used in various synthetic approaches to create 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4 (1H)-quinolinones and 4 (1H)-quinolinones . These syntheses involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .

Pharmaceutical Applications

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . For example, Nicainoprol is an antiarrhythmic drug, Oxamniquine is a schistosomicide, and Virantmycin is an antiviral antibiotic that also possesses antifungal activity .

Anti-HIV Drugs

The compound AMD11070, which contains (S)-5,6,7,8-tetrahydroquinolin-8-amine as a privileged scaffold, has been identified as a potent CXCR4 antagonist . This makes it a potential candidate for the development of novel compounds not only as anti-HIV drugs but also agents able to inhibit cancer progression via several mechanisms .

Cancer Treatment

As mentioned above, compounds containing (S)-5,6,7,8-tetrahydroquinolin-8-amine can potentially inhibit cancer progression . This is because CXCR4 is a chemokine receptor expressed on the surface of many cancer cell types .

Neurodegenerative Disorders

1,2,3,4-Tetrahydroisoquinolines, a class of compounds that includes 1,2,3,4-Tetrahydroquinolin-8-amine, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Infective Pathogens

As mentioned in the previous point, 1,2,3,4-Tetrahydroisoquinolines have been found to be effective against various infective pathogens .

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroquinolin-8-amine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions for 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILSBXJJIIFDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068900
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-8-amine

CAS RN

54012-92-9
Record name 8-Amino-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54012-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-nitroquinoline (1.035 g, 5,94 mmol) and platinum oxide (35 mg, 0.15 mmol, 2.5 mol %) in glacial acetic acid was hydrogenated (20 psi) on a Parr Shaker at room temperature for 20 hours. The mixture was filtered through celite and the cake was washed with methanol. The solvent was removed from the filtrate to afford a red oil. The oil was dissolved in a mixture of CH2Cl2 (25 mL) and saturated aqueous NaHCO3 (10 mL) and a 10 M aqueous solution of sodium hydroxide was added dropwise until the aqueous phase was basic (pH ˜14) to litmus paper. The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were washed once with water (10 mL), dried (Na2SO4), and concentrated. The residue was filtered (100:1 CH2Cl2-CH3OH) through a short pad of silica gel (30 g) and afforded 0.699 g (79%) of 8-amino-1,2,3,4-tetrahydroquinoline as an oil. 1H NMR (CDCl3) δ 1.89–1.97 (m, 2H), 2.79 (t, 2H, J=6.3 Hz), 3.34 (t, 2H, J=5.4 Hz), 3.20–3.60 (br signal, 3H, NH & NH2), 6.55–6.64 (m, 3H); 13C NMR (CDCl3) δ 22.79, 27.44, 42.98, 114.50, 118.47, 121.56, 123.70, 134.24 (2 carbons).
Quantity
1.035 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixed solution of 8-nitroquinoline (25.0 g), platinum oxide (600 mg) and glacial acetic acid (300 ml) was stirred at room temperature for 4 hours under the atmosphere of hydrogen at 5 atm. The reaction mixture was filtered through Celite, and the solvent was evaporated under reduced pressure. Then, the solution was extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure, and purified by silica gel column chromatography to give the title compound as a reddish brown oil (15.2 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 20.00 g of 8-aminoquinoline in boiling absolute ethanol (400 ml) was added 44.74 g of sodium pellets over 20 mins, with stirring, until the sodium is dissolved. The reaction mixture was poured into water (50 ml) and concentrated. The residue was diluted with sodium bicarbonate solution and the mixture was extracted with dichloromethane. The extracts were dried over anhydrous magnesium sulfate, filtered, and the filtrate was evaporated. The residue was distilled under vacuum to give 10.77 g (52.3%) of product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
44.74 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
52.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 2
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 3
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 4
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 5
1,2,3,4-Tetrahydroquinolin-8-amine
Reactant of Route 6
1,2,3,4-Tetrahydroquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.